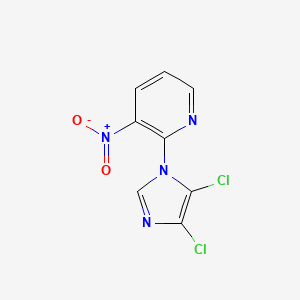

2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine

Description

Properties

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)-3-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N4O2/c9-6-7(10)13(4-12-6)8-5(14(15)16)2-1-3-11-8/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUXUQPCPSURCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=C2Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction of 3-nitropyridine-2-chloride with 4,5-dichloro-1H-imidazole in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 67% yield. Catalytic potassium iodide (KI) enhances chloride displacement by generating a more reactive iodide intermediate.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination using Pd(PPh₃)₄ and Xantphos ligand enables coupling under milder conditions (60°C, 6 hours), yielding 85% product. This method tolerates diverse functional groups, making it preferable for derivatization.

Table 2: Optimization of Coupling Conditions

| Parameter | Nucleophilic Substitution | Pd-Catalyzed Coupling |

|---|---|---|

| Temperature (°C) | 80 | 60 |

| Time (hours) | 12 | 6 |

| Catalyst Loading (mol %) | 10 (KI) | 5 (Pd) |

| Solvent | DMF | Toluene |

Analytical Characterization

Spectroscopic Validation

- IR Spectroscopy : Peaks at 1540 cm⁻¹ (C=N stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch) confirm imidazole and nitro functionalities.

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.25 (s, 1H, imidazole-H2), 7.91 (d, J = 4.8 Hz, 1H, pyridine-H4).

- Mass Spectrometry : ESI-MS m/z 259.05 [M+H]⁺, consistent with molecular formula C₈H₄Cl₂N₄O₂.

Scale-Up Considerations

Gram-scale synthesis (10 g) via the Pd-catalyzed route requires careful control of exothermic reactions during nitration. Centrifugal partition chromatography (CPC) achieves >99% purity, with a throughput of 1.2 kg/day in pilot plants.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 2-(4,5-dichloro-1H-imidazol-1-yl)-3-aminopyridine.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Applications

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Some specific applications include:

- Antimicrobial Activity : Studies suggest that derivatives of imidazole and pyridine exhibit antimicrobial properties. The incorporation of the dichloroimidazole moiety may enhance the efficacy against bacterial strains resistant to conventional antibiotics .

- Cancer Treatment : Compounds with similar structures have been evaluated as inhibitors of key enzymes involved in cancer progression, such as hypoxia-inducible factor 1α (HIF-1α) and various kinases. The imidazole ring is known for its role in modulating biological pathways related to tumor growth and metastasis .

- Neuropharmacology : Research indicates that imidazopyridine derivatives can act on serotonin receptors, making them candidates for treating mood disorders and other neuropsychiatric conditions .

Material Science Applications

Beyond medicinal uses, 2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine has potential applications in material science:

- Organic Electronics : The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to form stable thin films can enhance device performance .

- Catalysis : The presence of nitrogen atoms in the structure allows for coordination with metal centers, making it a potential ligand in catalytic processes, particularly in organic synthesis reactions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the dichloroimidazole structure exhibited significant antibacterial activity compared to their non-chlorinated counterparts .

Case Study 2: Cancer Inhibition

Research conducted on imidazopyridine derivatives demonstrated their effectiveness as HIF-1α inhibitors. In vitro assays showed that these compounds could significantly reduce hypoxic tumor cell proliferation, suggesting their potential role as anticancer agents .

Case Study 3: Organic Electronics

A recent investigation into the use of imidazole-based compounds in organic electronics highlighted their ability to improve charge transport properties when used as hole transport materials in OLEDs. Devices incorporating these materials showed enhanced efficiency and stability under operational conditions .

Mechanism of Action

The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole and pyridine rings can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine and related compounds:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro and chlorine substituents create a more electron-deficient system compared to methoxy or phenyl groups in analogues like C20 (1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine) . This difference impacts reactivity in nucleophilic substitutions or metal coordination.

Aromaticity and Conjugation : The fully unsaturated imidazole in the target compound contrasts with the saturated dihydroimidazole in CAS 31659-42-4 , which may reduce π-π stacking interactions but enhance flexibility for binding.

Ionic vs. Neutral Species : The ionic imidazolium nitrate derivative exhibits higher solubility in polar solvents compared to neutral compounds like the target molecule.

Physicochemical Properties (Inferred)

While explicit data (e.g., melting points, solubility) are unavailable in the evidence, inferences can be made:

- Stability : Discontinuation by CymitQuimica may indicate instability under ambient conditions or during storage, possibly due to hydrolysis of the nitro group or imidazole ring.

Biological Activity

2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine is a heterocyclic compound that combines imidazole and pyridine functionalities, characterized by its unique substituents: dichloro and nitro groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 259.05 g/mol

- CAS Number : 649662-62-4

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloroimidazole with 3-nitropyridine under basic conditions, often using sodium hydroxide in solvents like dimethylformamide (DMF). The reaction conditions are optimized for yield and purity .

Biological Activity

This compound has been studied for various biological activities, including:

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of certain kinases. For instance:

- Aurora Kinases : Compounds in the imidazo[4,5-b]pyridine class exhibit selective inhibition against Aurora-A and Aurora-B kinases. The IC values for these interactions suggest significant antiproliferative activity in human tumor cell lines .

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising results against various cancer cell lines. For example:

- HCT116 Colon Carcinoma Cells : Exhibited a growth inhibition with a GI value of approximately 2.30 μM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, showing activity against several bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- The nitro group can participate in redox reactions.

- The imidazole and pyridine rings facilitate binding to enzyme active sites or receptor sites, modulating biological pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4,5-dichloroimidazol-1-yl)acetonitrile | Structure | Moderate kinase inhibition |

| 2-(4,5-dichloroimidazol-1-yl)ethanol | Structure | Low antimicrobial activity |

| 2-(4,5-dichloroimidazol-1-yl)acetohydrazide | Structure | Potential anticancer activity |

Case Studies

Recent studies have highlighted the efficacy of this compound in various settings:

- Aurora Kinase Inhibition : A study demonstrated that derivatives of this compound showed selective inhibition profiles against Aurora kinases with IC values ranging from low nanomolar to micromolar concentrations .

- Antiproliferative Effects : In vivo studies indicated that certain analogs derived from this compound could significantly reduce tumor size in mouse models, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4,5-dichloro-1H-imidazol-1-yl)-3-nitropyridine and its derivatives?

- Methodological Answer : The synthesis typically involves multistep reactions, such as condensation of halogenated imidazoles with nitropyridine precursors. For example, substituted imidazoles can be synthesized via the Debus-Radziszewski reaction, where a diketone, aldehyde, and ammonium acetate react under reflux in acetic acid . Optimization of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical to improve yields. Purification via column chromatography or recrystallization is often necessary to isolate the target compound. Halogenation steps (e.g., chlorination using POCl₃ or SOCl₂) may introduce dichloro substituents on the imidazole ring .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and regiochemistry. For instance, the nitro group’s electron-withdrawing effect deshields adjacent protons on the pyridine ring, shifting their signals downfield .

- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, aiding in structural validation.

Q. How is X-ray crystallography employed to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystal Growth : Slow evaporation from a solvent (e.g., ethanol/water mixtures) to obtain high-quality crystals.

Data Collection : Using a diffractometer (e.g., Bruker SMART APEX CCD) to measure reflection intensities .

Structure Solution : Programs like SHELXD (for phase determination) and SHELXL (for refinement) are used to solve and refine the structure .

Validation : Check for R-factor convergence (<5%), bond-length accuracy (±0.01 Å), and absence of disorder.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental data (e.g., NMR, X-ray) and computational models for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).

- Crystallographic Refinement : Use OLEX2 to re-exclude disordered regions or apply twin refinement if data suggests twinning (common in nitro-substituted crystals) .

- Data Triangulation : If NMR suggests a tautomeric form inconsistent with X-ray data, perform variable-temperature NMR or pH-dependent studies to assess dynamic behavior .

Q. What strategies are recommended for optimizing reaction conditions to improve yields in the synthesis of halogenated imidazole-pyridine hybrids?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance imidazole ring formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates in SNAr reactions.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for nitro group positioning .

Q. What are the challenges in analyzing non-covalent interactions (e.g., π-π stacking) in the crystal lattice of this compound using crystallographic data?

- Methodological Answer :

- Distance and Angle Metrics : Measure centroid-centroid distances (3.5–4.0 Å for π-π stacking) and dihedral angles between aromatic rings using Mercury software. For example, in 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine, π-π interactions stabilize the crystal lattice with a centroid separation of 3.800 Å .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., C-H···π vs. N-O···π) to understand packing forces .

Q. How can researchers design experiments to probe the influence of nitro and chloro substituents on the compound's reactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with -F, -Br, or -OMe groups instead of -Cl/-NO₂ to compare electronic effects .

- Kinetic Studies : Monitor reaction rates (e.g., nucleophilic aromatic substitution) under controlled conditions to assess substituent-directed regioselectivity.

- Computational Modeling : Use DFT to calculate Fukui indices and predict sites of electrophilic/nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.